6,6'-Biquinoline
Overview
Description
Synthesis Analysis
The synthesis of 6,6'-Biquinoline and related compounds often involves complex organic synthesis strategies aiming to introduce functional groups or to construct the biquinoline core. A prevalent method in synthesizing isoquinoline derivatives encompasses strategies that allow for the functionalization at key positions on the isoquinoline scaffold, including C-1, C-3, C-4 carbon, and N-2 atom positions. These methods highlight the versatility and the synthetic challenge of accessing variously substituted biquinolines for further application in drug development and other areas of chemistry (Vijayakumar et al., 2023).
Molecular Structure Analysis
6,6'-Biquinoline features a molecular structure that is characterized by the presence of two aromatic quinoline rings. This configuration imparts the molecule with unique physical and chemical properties, making it an interesting subject for structure-activity relationship (SAR) studies. The aromatic nature of the biquinoline scaffold is fundamental for its interaction with biological targets, which is a critical aspect of its application in medicinal chemistry.
Chemical Reactions and Properties
Biquinoline compounds, including 6,6'-Biquinoline, participate in various chemical reactions, such as nucleophilic substitutions and electrophilic aromatic substitutions, reflecting their rich chemistry. These reactions are pivotal for the modification of the biquinoline core, allowing the introduction of diverse functional groups that modulate the compound's biological activity and physicochemical properties.
Physical Properties Analysis
The physical properties of 6,6'-Biquinoline, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The presence of two fused aromatic rings contributes to its relatively high boiling point and low solubility in water, characteristics that are essential for its application in organic synthesis and pharmaceutical formulation design.
Chemical Properties Analysis
6,6'-Biquinoline's chemical properties, including acidity, basicity, and reactivity towards various reagents, are central to its utility in synthetic organic chemistry. The electronic configuration of the biquinoline scaffold affects its reactivity, making it a versatile intermediate for the synthesis of complex organic molecules with potential pharmaceutical applications.
Scientific Research Applications
Asymmetric Friedel-Crafts Reactions : 6,6'-Biquinoline derivatives, like 6,6'-dihydroxy-5,5'-biquinoline (BIQOL), have been utilized as chiral ligands in asymmetric Friedel-Crafts reactions. These reactions are significant in organic chemistry for the synthesis of complex, chiral compounds. BIQOL, in particular, has demonstrated good enantioselectivity in these reactions, indicating its potential in asymmetric synthesis (Z. Ru, 2014).
Optical Properties and Ligand Synthesis : Biquinoline derivatives have been explored for their optical properties. Studies have indicated that 6,6'-biquinolines exhibit unusually high emission quantum yields, making them of interest for applications in optoelectronics and luminescent materials (Yi Hu, Gang Zhang, & R. Thummel, 2003).
Heteroleptic Cu(I) Complexes : Research into heteroleptic Cu(I) complexes containing 6,6'-biquinoline-based ligands has been conducted. These complexes are notable for their stability and intriguing solid-state structures, which include π-stacking interactions. Such complexes have potential applications in catalysis and material science (Michael G. Fraser et al., 2013).
Photodynamic Therapy Agents : 6,6'-Biquinoline ligands incorporated into Ru(II) polypyridyl complexes have shown potential as light-activated anti-cancer agents for photodynamic therapy (PDT). These complexes can photobind to DNA, demonstrating their potential in targeted cancer treatment (Erin Wachter et al., 2012).
Palladium-Catalyzed Asymmetric Reactions : Novel chiral biquinolyl diphosphine ligands have been synthesized for use in palladium-catalyzed asymmetric allylic substitution reactions. These ligands have shown high enantioselectivity in forming C–C and C–N bonds, highlighting their utility in asymmetric synthesis (Rui Zhang et al., 2016).
Luminescent Mesomorphic Silver(I) Complexes : The synthesis and characterization of 2,2'-biquinolines and their silver(I) derivatives have demonstrated potential in tuning the color emission of luminescent materials. These materials exhibit interesting emission properties, suggesting applications in optoelectronics and display technologies (D. Pucci et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-quinolin-6-ylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2/c1-3-15-11-13(5-7-17(15)19-9-1)14-6-8-18-16(12-14)4-2-10-20-18/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKFFRXAFQLLDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C3=CC4=C(C=C3)N=CC=C4)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347372 | |
Record name | 6,6'-Biquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49644700 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6,6'-Biquinoline | |
CAS RN |
612-79-3 | |
Record name | 6,6′-Biquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,6'-Biquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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